molecular formula C15H17NO3 B11756897 Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B11756897
M. Wt: 259.30 g/mol
InChI Key: DPGJCYDJKRQZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a carbamate functional group and a benzyl moiety. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic ketone and benzyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 25-30°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both a benzyl and carbamate group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate

InChI

InChI=1S/C15H17NO3/c17-13-8-15(9-13)6-12(7-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)

InChI Key

DPGJCYDJKRQZPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.